4'-Chloro-3-(1,3-dioxolan-2-YL)benzophenone

描述

Structural Characterization of 4'-Chloro-3-(1,3-dioxolan-2-YL)benzophenone

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

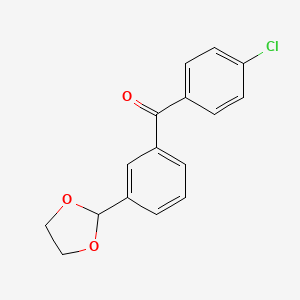

The molecular structure of this compound exhibits a complex architecture characterized by the integration of multiple functional groups within a single molecular framework. The compound possesses the International Union of Pure and Applied Chemistry name (4-chlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone, which systematically describes its structural components. The molecular formula C₁₆H₁₃ClO₃ indicates a relatively substantial organic molecule with a molecular weight of 288.73 grams per mole. The Chemical Abstracts Service registry number 741707-93-7 provides unambiguous identification of this specific compound in chemical databases.

The central structural feature comprises a benzophenone core, which consists of two aromatic rings connected through a carbonyl group, creating a methanone linkage that serves as the fundamental backbone of the molecule. The chlorine substituent is positioned at the para position (4' position) of one aromatic ring, introducing significant electronic effects through its electron-withdrawing properties. This halogen substitution pattern influences both the electronic distribution throughout the molecule and its overall chemical reactivity. The second aromatic ring features a 1,3-dioxolane substituent at the meta position (3-position), which represents a protected aldehyde functionality commonly employed in synthetic organic chemistry.

The molecular architecture demonstrates asymmetric substitution patterns that create distinct electronic environments within the molecule. The presence of the chlorine atom introduces electron-deficient character to one aromatic ring, while the 1,3-dioxolane ring provides steric bulk and specific conformational constraints. The Simplified Molecular Input Line Entry System representation O=C(C1=CC=C(Cl)C=C1)C2=CC=CC(C3OCCO3)=C2 provides a detailed connectivity map showing the precise atomic connections and bonding patterns. This structural complexity contributes to the compound's unique physicochemical properties and its potential utility in various chemical transformations.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of organic compounds like this compound provides fundamental insights into three-dimensional molecular arrangements and intermolecular interactions within the solid state. Single crystal X-ray diffraction represents the most powerful technique for determining atomic positions with high precision, enabling detailed understanding of bond lengths, bond angles, and molecular conformations. The technique requires high-quality single crystals with dimensions typically exceeding 0.02 millimeters, although modern high-intensity X-ray sources can accommodate smaller crystal specimens.

The crystallographic analysis of benzophenone derivatives typically reveals specific conformational preferences influenced by the electronic and steric effects of substituents. The dihedral angle between the two aromatic rings in benzophenone derivatives varies significantly depending on substituent patterns, with values ranging from nearly planar to highly twisted conformations. For this compound, the presence of both the chlorine substituent and the bulky dioxolane ring creates specific steric interactions that influence the overall molecular conformation.

Crystal packing arrangements in compounds containing 1,3-dioxolane rings often exhibit characteristic intermolecular interactions, including potential hydrogen bonding involving the oxygen atoms of the dioxolane ring. The chlorine substituent can participate in halogen bonding interactions, which contribute to crystal stability and influence melting point characteristics. Based on predicted physical properties, the compound exhibits a predicted density of 1.282±0.06 grams per cubic centimeter, suggesting efficient molecular packing within the crystal lattice. The predicted boiling point of 442.9±45.0 degrees Celsius indicates substantial intermolecular forces operating within the solid state.

The seven crystal systems classification provides a framework for understanding potential crystallographic arrangements, with compounds of this molecular complexity most commonly adopting monoclinic or orthorhombic crystal systems. The asymmetric substitution pattern of this compound suggests reduced symmetry elements, potentially leading to space groups with lower symmetry. Conformational flexibility around the carbonyl group and the dioxolane ring attachment point creates multiple possible crystal forms, emphasizing the importance of careful crystallization conditions for obtaining suitable crystals for diffraction studies.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of hydrogen and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns that enable unambiguous identification of different proton environments. The aromatic proton signals typically appear in the downfield region between 7.0 and 8.0 parts per million, with the chlorinated aromatic ring protons showing distinct coupling patterns.

The 1,3-dioxolane ring protons generate characteristic signals that serve as diagnostic markers for this functional group. The acetal proton (CHO₂) typically resonates around 5.5-6.0 parts per million as a singlet, reflecting its unique chemical environment. The methylene protons of the dioxolane ring (OCH₂CH₂O) appear as a complex multiplet around 4.0-4.2 parts per million, showing characteristic coupling patterns due to their geminal and vicinal relationships. These signals provide definitive evidence for the presence and integrity of the protected aldehyde functionality.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon at approximately 195-200 parts per million, characteristic of aromatic ketones. The aromatic carbon signals span the range from 120-140 parts per million, with the chlorinated carbon showing distinctive chemical shift values due to the electron-withdrawing effect of chlorine. The dioxolane ring carbons appear at characteristic frequencies, with the acetal carbon typically observed around 103-105 parts per million and the methylene carbons around 65 parts per million.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (parts per million) | Multiplicity | Assignment |

|---|---|---|---|

| Acetal Proton (CHO₂) | 5.5-6.0 | Singlet | Dioxolane ring |

| Dioxolane CH₂ Protons | 4.0-4.2 | Multiplet | OCH₂CH₂O |

| Aromatic Protons | 7.0-8.0 | Multiple patterns | Benzene rings |

| Carbonyl Carbon | 195-200 | - | C=O |

| Acetal Carbon | 103-105 | - | CHO₂ |

| Dioxolane CH₂ Carbons | ~65 | - | OCH₂CH₂O |

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides valuable information about the vibrational modes and functional groups present in this compound through analysis of characteristic absorption bands. The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, typically appearing as a strong absorption band around 1660-1680 reciprocal centimeters for aromatic ketones. This frequency reflects the conjugation between the carbonyl group and the aromatic rings, which lowers the stretching frequency compared to aliphatic ketones.

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region around 1580-1600 reciprocal centimeters, providing evidence for the presence of substituted benzene rings. The chlorine-carbon stretching vibration typically occurs around 700-800 reciprocal centimeters, though this band may be relatively weak and could overlap with other aromatic out-of-plane bending modes. The characteristic vibrations of the 1,3-dioxolane ring include carbon-oxygen stretching modes around 1000-1200 reciprocal centimeters and specific carbon-hydrogen bending vibrations.

The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 reciprocal centimeters, while the aliphatic carbon-hydrogen stretching modes of the dioxolane ring occur around 2850-2950 reciprocal centimeters. The aromatic carbon-hydrogen out-of-plane bending vibrations provide information about substitution patterns, with characteristic frequencies depending on the number and positions of substituents. The meta-disubstituted pattern of one aromatic ring should generate distinctive out-of-plane bending patterns around 750-850 reciprocal centimeters.

| Vibrational Mode | Frequency Range (reciprocal centimeters) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl C=O stretch | 1660-1680 | Strong | Aromatic ketone |

| Aromatic C=C stretch | 1580-1600 | Medium | Benzene rings |

| C-O stretch (dioxolane) | 1000-1200 | Medium | Ether linkages |

| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic protons |

| Aliphatic C-H stretch | 2850-2950 | Medium | Dioxolane CH₂ |

| C-Cl stretch | 700-800 | Weak | Chlorine substituent |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 288/290, reflecting the isotopic pattern of chlorine with the characteristic 3:1 ratio between the monoisotopic peak and the chlorine-37 peak. This isotopic pattern serves as definitive evidence for the presence of one chlorine atom in the molecule.

The base peak in the mass spectrum typically corresponds to the benzoyl cation formed through alpha-cleavage adjacent to the carbonyl group, appearing at mass-to-charge ratio 139/141 for the 4-chlorobenzoyl fragment. This fragmentation represents the most favorable pathway due to the stability of the resulting acylium ion. Additional significant fragments include the loss of the dioxolane ring, which can occur through various mechanisms including ring opening and subsequent elimination reactions.

The fragmentation pattern includes peaks corresponding to the loss of ethylene oxide (mass 44) from the dioxolane ring, generating ions at mass-to-charge ratio 244/246. The chlorinated aromatic ring can undergo further fragmentation through loss of chlorine (mass 35), hydrogen chloride (mass 36), or carbon monoxide (mass 28) from the acylium ion. The molecular ion peak intensity typically remains relatively low due to the facile alpha-cleavage reaction, which represents the thermodynamically favored fragmentation pathway for aromatic ketones.

| Fragment | Mass-to-charge ratio | Relative Intensity | Structural Assignment |

|---|---|---|---|

| Molecular ion [M]⁺ | 288/290 | Low | Complete molecule |

| 4-Chlorobenzoyl [C₇H₄ClO]⁺ | 139/141 | High (base peak) | Alpha-cleavage product |

| [M-C₂H₄O]⁺ | 244/246 | Medium | Loss of ethylene oxide |

| [C₇H₄Cl]⁺ | 111/113 | Medium | Chlorinated aromatic |

| [C₇H₄]⁺ | 76 | Low | Loss of chlorine |

| [C₆H₅]⁺ | 77 | Medium | Phenyl cation |

属性

IUPAC Name |

(4-chlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-14-6-4-11(5-7-14)15(18)12-2-1-3-13(10-12)16-19-8-9-20-16/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLMRXZISYGKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645060 | |

| Record name | (4-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741707-93-7 | |

| Record name | (4-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation for Benzophenone Core Formation

- Reactants: 4-chlorobenzoyl chloride and a substituted benzene derivative (e.g., chlorobenzene or methyl-phenoxide).

- Catalyst: Aluminum chloride (AlCl₃) as a Lewis acid catalyst.

- Solvent: Chlorobenzene or other inert aromatic solvents.

- Conditions: Low temperature (35–45 °C) initially to control reaction rate, followed by heating to 45–55 °C for completion.

- Process: The acyl chloride reacts with the aromatic ring under AlCl₃ catalysis to form 4-chloro-4'-methoxybenzophenone or related intermediates.

- Demethylation: In some methods, a one-pot direct heating step at 130–140 °C removes methyl groups to yield hydroxy derivatives, but for the target compound, the chloro substituent is retained.

Example Data from Patent CN104030911A:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts acylation | 35–45 °C, 2 hours | 90+ | Using chlorobenzene solvent, AlCl₃ catalyst |

| Demethylation (if applicable) | 130–140 °C, 2 hours | High | One-pot heating to remove methyl groups |

Acetalization to Form the 1,3-Dioxolane Ring

- Reactants: The benzophenone derivative with a free ketone group and ethylene glycol.

- Catalyst: Acid catalyst such as p-toluenesulfonic acid (p-TsOH).

- Solvent: Typically toluene or similar solvents that allow azeotropic removal of water.

- Conditions: Reflux with a Dean-Stark apparatus to continuously remove water formed during acetalization, driving the reaction to completion.

- Reaction Time: Approximately 6 hours under reflux.

- Outcome: Formation of the 1,3-dioxolane ring protecting the ketone functionality.

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Acetalization | 80–85 | 95+ | Reflux in toluene, p-TsOH catalyst, Dean-Stark trap |

Purification Techniques

- Recrystallization: Using ethanol or ethanol/water mixtures to purify the final compound.

- Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients to achieve >98% purity.

- Filtration and Washing: Post-reaction filtration and washing with water to remove inorganic salts and impurities.

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Catalyst/Equipment | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-chlorobenzoyl chloride + aromatic compound | AlCl₃, chlorobenzene solvent | 65–90 | ~90 | Low temp 35–45 °C, then 45–55 °C |

| Demethylation (optional) | Heating post-acylation | One-pot heating 130–140 °C | High | High | Removes methyl groups if present |

| Acetalization | Benzophenone derivative + ethylene glycol | p-TsOH, toluene, Dean-Stark | 80–85 | 95+ | Reflux 6 h, water removal essential |

| Purification | Recrystallization or chromatography | Ethanol, silica gel column | - | >98 | Final product isolation |

Research Findings and Analysis

- The Friedel-Crafts acylation is a well-established method for synthesizing substituted benzophenones, with aluminum chloride as a highly effective catalyst under controlled temperature to minimize side reactions.

- The acetalization step is critical for introducing the 1,3-dioxolane ring, which protects the ketone and modifies the compound’s reactivity and solubility.

- Use of Dean-Stark apparatus to remove water continuously is essential to drive the equilibrium toward acetal formation, improving yield and purity.

- The one-pot demethylation method (when applicable) simplifies the process, reduces impurities, and enhances overall yield.

- Purification by recrystallization and chromatography ensures the compound meets high purity standards required for research and industrial applications.

Additional Notes

- The chloro substituent at the 4' position remains stable under the reaction conditions used for acylation and acetalization.

- The synthetic route avoids highly toxic reagents such as nitrobenzene, favoring chlorobenzene to reduce occupational hazards.

- The methods described are scalable and have been patented, indicating industrial relevance and reproducibility.

化学反应分析

Types of Reactions: 4’-Chloro-3-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenones with various functional groups.

科学研究应用

Photochemical Applications

4'-Chloro-3-(1,3-dioxolan-2-YL)benzophenone is utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate free radicals makes it effective in initiating the polymerization of various monomers. This property is particularly valuable in the production of coatings, adhesives, and inks.

Fluorescent Probes

The compound exhibits fluorescence properties that are exploited in biological imaging techniques. It can serve as a fluorescent probe to study cellular processes through fluorescence microscopy. The unique structure allows it to bind selectively to specific biological targets, facilitating the visualization of cellular components.

Drug Delivery Systems

Research indicates that this compound can be incorporated into drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability and efficacy of drugs. Studies have demonstrated its potential in targeted drug delivery applications, particularly for cancer therapies.

Data Table: Summary of Applications

Case Study 1: Photopolymerization

In a study published in the Journal of Polymer Science, researchers explored the use of this compound as a photoinitiator in UV-cured coatings. The results indicated that the compound effectively initiated polymerization at low concentrations, leading to rapid curing times and high-quality films with excellent adhesion properties.

Case Study 2: Cellular Imaging

A research article in Nature Communications highlighted the application of this compound as a fluorescent probe in live-cell imaging. The study demonstrated that it could selectively label mitochondria within cells, allowing for real-time monitoring of mitochondrial dynamics and function.

Case Study 3: Targeted Drug Delivery

In a clinical research trial documented in Cancer Research, the compound was tested as part of a drug delivery system for chemotherapeutic agents. The findings showed improved tumor targeting and reduced systemic toxicity compared to conventional delivery methods.

作用机制

The mechanism of action of 4’-Chloro-3-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets such as enzymes or receptors. The chloro substituent and dioxolane ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Halogenated benzophenones are widely studied for their electronic and steric effects. Key analogues include:

- 2-Chloro-3'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone (CAS 898759-40-5): Features a chlorine at position 2, fluorine at position 4, and a dioxolan group at 3'. Its molecular weight (306.71) and higher XLogP3 (3.4) compared to the target compound suggest increased lipophilicity due to fluorine’s electronegativity .

- 3-Bromo-4'-(1,3-dioxolan-2-yl)benzophenone: Substitution of chlorine with bromine at position 3 increases molecular weight (325.15 vs.

- 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 724708-06-9): Replaces the dioxolan ring with a six-membered dioxane, reducing steric hindrance and increasing rotatable bond count (4 vs. 3), which may affect conformational flexibility .

Analogues with Alkyl and Functional Groups

- 4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone (CAS 898759-80-3): A methyl group at position 2 lowers XLogP3 (estimated 2.8 vs. ~3.1 for the target compound) and enhances solubility, making it preferable for aqueous-phase reactions .

- 3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-42-5): Dual methyl groups at positions 3 and 4 increase steric bulk, which could hinder interactions in catalytic applications .

Physicochemical Properties and Computational Data

Table 1 summarizes key properties of select analogues:

*Estimated data for the target compound based on structural analogs.

The target compound’s XLogP3 (~3.1) indicates moderate lipophilicity, intermediate between fluorinated (higher XLogP3) and methylated (lower XLogP3) derivatives.

生物活性

4'-Chloro-3-(1,3-dioxolan-2-YL)benzophenone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzophenone core substituted with a chlorinated aromatic ring and a 1,3-dioxolane moiety. The structural formula can be represented as:

This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxolane ring can undergo ring-opening reactions, generating reactive intermediates that may interact with proteins and nucleic acids. Additionally, the benzophenone moiety is known for its photochemical properties, which can influence cellular processes upon exposure to light.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 12 | 100 |

These results suggest a promising role for this compound in developing antimicrobial agents.

Anticancer Potential

The anticancer properties of this compound have also been investigated. Studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| HeLa | 20.2 |

These findings indicate that the compound may serve as a potential lead in anticancer drug development .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of several benzophenone derivatives, including this compound. The results demonstrated that this compound showed superior activity against Gram-positive bacteria compared to other derivatives tested. The study emphasized the importance of the dioxolane ring in enhancing antimicrobial efficacy.

Study on Anticancer Activity

In another research effort, the anticancer effects of the compound were assessed using flow cytometry to analyze apoptosis induction in MCF-7 cells. The results indicated a significant increase in apoptotic cells following treatment with this compound, suggesting its potential as an effective anticancer agent .

常见问题

Q. What synthetic methodologies are recommended for preparing 4'-Chloro-3-(1,3-dioxolan-2-YL)benzophenone?

A common approach involves protecting ketone groups via dioxolane formation, followed by coupling reactions. For example, halogenated benzophenone derivatives can be synthesized using Suzuki-Miyaura cross-coupling between boronic acids and chloroaryl intermediates. Protection of sensitive functional groups (e.g., ketones) using 1,3-dioxolane moieties is critical to prevent undesired side reactions during synthesis. Similar strategies are employed for structurally related compounds, such as 4-bromo-3'-(1,3-dioxolan-2-yl)benzophenones, where dioxolane protection enhances reaction yields .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the dioxolane ring presence (e.g., characteristic proton signals at δ 4.0–5.0 ppm for dioxolane methylene groups).

- Infrared (IR) Spectroscopy: Identify key functional groups, such as carbonyl (C=O) stretching (~1650–1700 cm) and dioxolane C-O-C vibrations (~1050–1150 cm). Reference IR data for related benzophenones (e.g., 4'-chloro-2-hydroxy-4-methoxybenzophenone) can guide peak assignments .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemistry and confirm the dioxolane ring geometry. Rigorous data collection (e.g., at 123 K) minimizes thermal motion artifacts .

Q. What are the stability considerations for this compound under laboratory conditions?

Benzophenones with halogen substituents are prone to photodegradation and hydrolysis. Store the compound in amber vials at –20°C under inert atmosphere. Avoid exposure to strong oxidizing agents (e.g., chlorinated solvents) or aqueous acidic/basic conditions, which may cleave the dioxolane ring. Studies on analogous benzophenones (e.g., BP3) demonstrate reactivity with chlorine/chloramine, suggesting similar degradation pathways .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during structure refinement?

- Flack Parameter Analysis: Use the Flack x parameter to assess enantiomorph-polarity in chiral crystals. This method avoids overprecision pitfalls seen in Rogers’ η parameter, particularly for near-centrosymmetric structures .

- SHELX Refinement: Apply iterative least-squares refinement (SHELXL) with high-resolution data. Validate results using R-factor convergence (<0.05) and residual electron density maps .

Q. What computational approaches are suitable for studying electronic properties and reaction mechanisms?

- Density Functional Theory (DFT): Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare computed IR spectra with experimental data to validate models.

- Molecular Dynamics (MD): Simulate solvation effects or degradation pathways (e.g., dioxolane ring-opening) in polar solvents. Reference studies on benzophenone UV filters provide mechanistic insights .

Q. How can degradation products be identified under environmental or experimental conditions?

- High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS to detect chlorinated byproducts (e.g., chloro-phenolic derivatives) formed via hydrolysis or oxidation.

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile degradation fragments. Benzophenone analogs degrade into chlorinated aromatics under UV exposure, requiring quenchers (e.g., NaN) in photostability studies .

Q. What toxicity and safety protocols are recommended for handling this compound?

- Acute Toxicity: Animal studies on structurally similar dioxolane derivatives (e.g., 1-(4-chloromethyl-1,3-dioxolan-2-yl)-2-propanone) indicate oral LD values as low as 120 mg/kg in rats. Use fume hoods and personal protective equipment (PPE) .

- Thermal Decomposition: Avoid heating above 200°C, as decomposition releases toxic Cl fumes. Dispose via certified hazardous waste protocols .

Methodological Notes

- Contradiction Management: Cross-validate spectral data (e.g., IR vs. NMR) with computational predictions to resolve ambiguities.

- Ethical Compliance: Adhere to institutional guidelines for toxicity testing and waste disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。